5-Fluoroisatoic anhydride
Overview
Description
5-Fluoroisatoic anhydride is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and materials science. While the provided papers do not directly discuss 5-Fluoroisatoic anhydride, they do provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of related fluorinated compounds. These studies contribute to a broader understanding of fluorinated compounds' reactivity and potential uses in various fields.
Synthesis Analysis
The synthesis of fluorinated compounds often involves the cleavage of C-F bonds, as demonstrated in the synthesis of 5-fluoro-dihydroindolizines, where a dual C-F bond cleavage in a trifluoromethyl group is a key step . Similarly, the synthesis of thermosensitive 5-fluorouracil-cyclotriphosphazene conjugates involves the stepwise substitution of hexachlorocyclotriphosphazene with various groups to introduce the fluorinated moiety . These methods highlight the complexity and specificity required in the synthesis of fluorinated compounds, which may be relevant to the synthesis of 5-Fluoroisatoic anhydride.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can significantly influence their reactivity and interaction with biological systems. For instance, the crystal structure of 5-fluoro-2'-deoxy-β-uridine (FUDR) reveals non-coplanar bonds and a C2' carbon atom out of the plane of the ribose ring, which may affect nucleic acid structures . Such detailed structural analyses are crucial for understanding how 5-Fluoroisatoic anhydride might interact at the molecular level.
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions, often serving as probes or intermediates in biochemical processes. For example, 5-fluoro N-acetylglucosamine glycosides and pyrophosphates have been synthesized for the study of glycoconjugate biochemistry . Additionally, the reductive release of 5-fluorouracil from 5-fluoro-1-(2-oxocycloalkyl)uracils has been studied as a potential mechanism for radiation-activated antitumor prodrugs . These reactions provide insights into the potential chemical behaviors of 5-Fluoroisatoic anhydride.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by their molecular structures and the presence of fluorine atoms. For instance, the interaction of 5-fluoroorotic acid with transition metals results in various coordination modes and complex structures, which can affect the compound's reactivity and stability . The conformational properties of fluoroformic acid anhydride have been studied, revealing the presence of two conformers and their influence on the compound's behavior . These properties are essential for predicting how 5-Fluoroisatoic anhydride might behave under different conditions.
Scientific Research Applications
Mechanisms of Action and Clinical Strategies
5-Fluorouracil (5-FU), which relates to 5-Fluoroisatoic anhydride, is widely used in cancer treatment. Enhanced understanding of its action led to strategies increasing its anticancer activity. However, drug resistance is a significant limitation (Longley, Harkin, & Johnston, 2003).
Experimental and Clinical Use in Cancer Chemotherapy
A review of the clinical applications of 5-FU emphasizes particularly on its distribution and metabolic fate in cancer patients, indicating its effectiveness in palliating advanced cancer (Heidelberger & Ansfield, 1963).
Effects on Cell Morphology, Proliferation, and Apoptosis
The impact of 5-FU on human cardiomyocytes and endothelial cells has been examined, highlighting how it affects cell proliferation, survival, apoptosis, and induces autophagic features, especially in cardiomyocytes (Focaccetti et al., 2015).
Analytical Methods for Determination in Biological Matrices
The development of bioanalytical methods for quantifying 5-FU and related prodrugs in biological matrices is crucial to support clinical studies. Liquid chromatography–tandem mass spectrometry and nanoparticle antibody-based immunoassays have emerged as promising methods (Breda & Barattè, 2010).
Clinical Pharmacology
The pharmacodynamics of 5-FU, including its metabolism, potential sites of antitumor activity, and drug interactions are vital for understanding its clinical applications (Diasio & Harris, 1989).
Biochemistry and Pharmacokinetics
Understanding 5-FU's biochemistry and pharmacokinetics, including its conversion at the nucleotide level and metabolic pathways, provides insights into its antineoplastic activity and resistance mechanisms (Pinedo & Peters, 1988).
Genotype-Phenotype Correlations in Metabolism
Genetic polymorphisms in the dihydropyrimidine dehydrogenase gene correlate with 5-FU metabolism, highlighting their role in predicting severe toxicity in treated patients (Gentile et al., 2015).
Combination Therapies and Prodrug Development
Exploring the combination of 5-FU with other therapeutic drugs like curcumin and the development of prodrugs such as capecitabine, UFT, S-1, enhance therapeutic efficacy and reduce toxicity (Wei et al., 2018; Malet-Martino & Martino, 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-1H-3,1-benzoxazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)13-8(12)10-6/h1-3H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKGOWGNYKVYEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)OC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30302241 | |
Record name | 5-Fluoroisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroisatoic anhydride | |
CAS RN |
321-69-7 | |
Record name | 321-69-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149815 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoroisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30302241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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